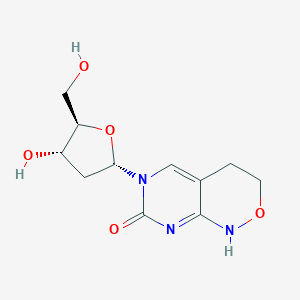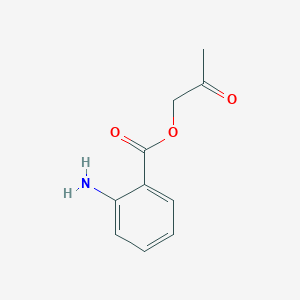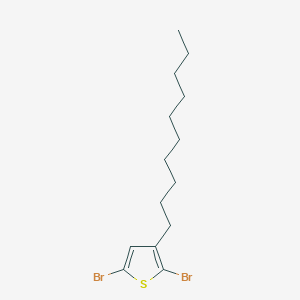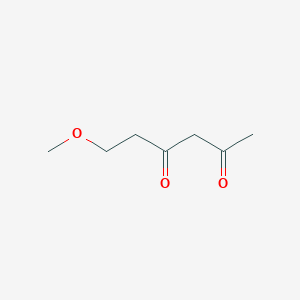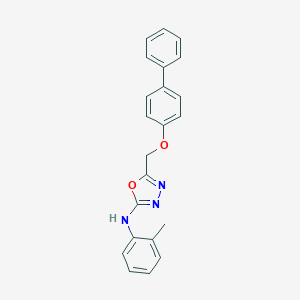
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- involves the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic properties and has been shown to reduce the production of inflammatory mediators. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- in lab experiments include its high potency and selectivity towards specific enzymes and proteins. This compound is also relatively easy to synthesize and has good solubility in various solvents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential as a diagnostic tool for the detection of specific biomolecules. Further studies are also needed to determine its safety and efficacy in vivo and to optimize its pharmacological properties.
In conclusion, 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new drugs and diagnostic tools based on it.
Métodos De Síntesis
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- involves the reaction of 2-methylbenzenamine, 4-(chloromethyl) biphenyl, and cyanogen azide in the presence of a catalyst. The reaction is carried out in a solvent and under specific temperature and pressure conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- has been extensively studied for its potential applications in various fields. It has shown promising results in the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases. This compound has also been used as a fluorescent probe for imaging and detection of biological molecules.
Propiedades
Número CAS |
126006-82-4 |
|---|---|
Nombre del producto |
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- |
Fórmula molecular |
C22H19N3O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-6-10-20(16)23-22-25-24-21(27-22)15-26-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,25) |
Clave InChI |
VKWWUUKWXLISRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Otros números CAS |
126006-82-4 |
Sinónimos |
5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



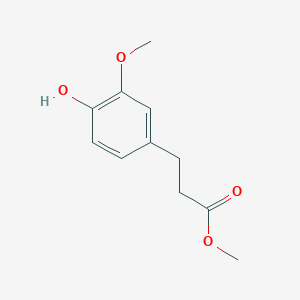

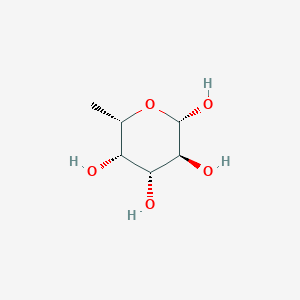
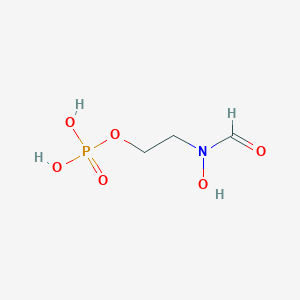
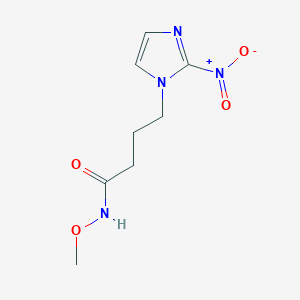
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
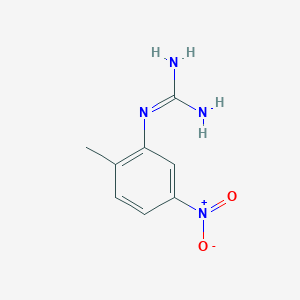
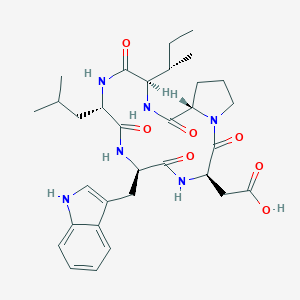
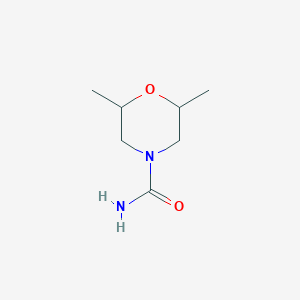
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
